2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE
Overview
Description
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated benzamide core, a methanesulfonamido group, and a piperidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Chlorination: Introduction of the chlorine atom to the benzamide core.
Sulfonamidation: Attachment of the methanesulfonamido group to the benzamide.
Piperidine Substitution: Incorporation of the piperidine moiety through a substitution reaction.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group or the piperidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-5-METHOXY-2-METHYLSULFANYL-PYRIMIDINE
- 5-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-4-OL
- 5-METHOXY-6-METHOXYMETHYL-2-METHYLSULFANYL-PYRIMIDIN-4-OL
Uniqueness
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[3-(4-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O3S/c1-14-7-11-22(12-8-14)10-4-9-20-18(23)16-6-5-15(13-17(16)19)21(2)26(3,24)25/h5-6,13-14H,4,7-12H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKGZHZYGFZGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=C(C=C(C=C2)N(C)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.